ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate
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Overview
Description
Ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
The synthesis of ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of indole derivatives with thiophene-2-carboxaldehyde, followed by esterification with ethyl acetate under controlled conditions . Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. For example, it may induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
Properties
IUPAC Name |
ethyl 2-[3-hydroxy-2-oxo-3-(2-oxo-2-thiophen-2-ylethyl)indol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S/c1-2-24-16(21)11-19-13-7-4-3-6-12(13)18(23,17(19)22)10-14(20)15-8-5-9-25-15/h3-9,23H,2,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKQWJSHWNXRPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387215 |
Source
|
Record name | STK077100 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6066-26-8 |
Source
|
Record name | STK077100 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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